ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate
Description
Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is a synthetic organic compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a sulfonylamino group, and a phenylethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-22-14(19)17-16-13(18)8-10-15-23(20,21)11-9-12-6-4-3-5-7-12/h3-7,9,11,15H,2,8,10H2,1H3,(H,16,18)(H,17,19)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRHTCVTAHEUDC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NNC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate typically involves multiple steps. One common method includes the reaction of 3-phenylethenyl sulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(3-phenyl-2-propynoyl)carbamate: Similar in structure but contains a propynoyl group instead of a phenylethenyl group.
Ethyl N-(3-phenylpropionyl)carbamate: Contains a propionyl group instead of a phenylethenyl group.
Uniqueness
Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is unique due to its combination of a sulfonylamino group and a phenylethenyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Biological Activity
Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate, also known by its IUPAC name, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 367.46 g/mol
- CAS Number : 1097832-10-4
- Solubility : Soluble in organic solvents
The compound exhibits biological activity primarily through its interaction with specific biological targets. The presence of the sulfonamide group is significant for its pharmacological properties, as sulfonamides are known to inhibit certain enzymes and interfere with metabolic pathways.
- Enzyme Inhibition : this compound may inhibit enzymes involved in amino acid metabolism, potentially leading to altered cellular functions.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating the immune response.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound possess anticancer properties. For example, studies have shown that phenylethenyl derivatives can induce apoptosis in cancer cells through various pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It could potentially interfere with the cell cycle, preventing cancer cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Sulfonamide derivatives are often noted for their effectiveness against a range of bacterial strains.
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study conducted on a series of sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
-
Antimicrobial Testing :
- In vitro tests revealed that sulfonamide compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential role for this compound in treating infections .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
